pH-Dependent Linker Stability: Hydrazone Linker of Ozogamicin vs. Enzymatically Cleavable Dipeptide Linkers
Ozogamicin incorporates an acid-labile hydrazone linker designed for cleavage within the acidic environment of the lysosome (pH ~5.0) but exhibits a defined, quantifiable degree of instability in circulation (pH 7.4). This stands in contrast to more stable enzymatically cleavable linkers, such as the valine-citrulline (vc) dipeptide linker used in other ADCs like brentuximab vedotin, which are cleaved by lysosomal proteases (e.g., cathepsin B) and are generally more stable in plasma [1]. The differential pH-dependent half-lives directly influence the rate of premature payload release, a key determinant of off-target toxicity and the therapeutic window.
| Evidence Dimension | Linker half-life (t1/2) at physiological pH 7.2 vs. lysosomal pH 5.0 |
|---|---|
| Target Compound Data | At pH 7.2: t1/2 > 60 hours; at pH 5.0: t1/2 = 3 hours |
| Comparator Or Baseline | Valine-citrulline (vc) dipeptide linkers: Cleavage primarily by intracellular cathepsin B, exhibiting high plasma stability (quantitative t1/2 data not directly available for direct comparison in this source, but class-level understanding confirms superior plasma stability). |
| Quantified Difference | The hydrazone linker exhibits a >20-fold faster degradation rate at lysosomal pH compared to physiological pH, whereas vc linkers are designed for negligible plasma cleavage. |
| Conditions | In vitro stability assay in buffered solutions |
Why This Matters
Understanding this pH-dependent instability is critical for researchers designing ADCs, as the hydrazone linker's plasma lability can lead to premature payload release and increased off-target toxicity, a key differentiator when selecting a linker for a given target and indication.
- [1] Pharmazeutische Zeitung. (2025). Antikörper-Wirkstoff-Konjugate: Magic bullets in der Onkologie. View Source
